molecular formula C7H4ClN3S B1466153 3-Chloro-6-thiazol-2-yl-pyridazine CAS No. 943541-24-0

3-Chloro-6-thiazol-2-yl-pyridazine

Cat. No. B1466153
CAS RN: 943541-24-0
M. Wt: 197.65 g/mol
InChI Key: MWFHAJGKRNSLLX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The title compound, C7H5ClN4, is almost planar with a root mean square (r.m.s.) deviation of 0.022 Å . The dihedral angle between the aromatic rings is 2.82 (5)° . The packing results in polymeric chains extending along the a axis .


Chemical Reactions Analysis

Thiazoles, a group that 3-Chloro-6-thiazol-2-yl-pyridazine belongs to, have been found to exhibit a wide range of pharmacological activities . They have been used as a scaffold to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .


Physical And Chemical Properties Analysis

Thiazole, a group that 3-Chloro-6-thiazol-2-yl-pyridazine belongs to, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antimicrobial Applications

3-Chloro-6-thiazol-2-yl-pyridazine: and its derivatives have been studied for their potential as antimicrobial agents. The thiazole ring, a common structure in this class of compounds, is known for its presence in various antimicrobial drugs like sulfathiazole . Researchers have been exploring modifications at different positions on the thiazole moiety to enhance antimicrobial efficacy.

Anticancer Research

Thiazole derivatives, including those with a pyridazine ring, are being investigated for their anticancer properties. Compounds like tiazofurin, which contain a thiazole ring, have shown promise in antineoplastic treatments . The focus is on understanding the mechanisms by which these compounds interact with cancer cells and inhibit growth.

Anti-Alzheimer’s Disease

The thiazole structure is also being explored for its potential in treating neurodegenerative diseases, such as Alzheimer’s. The ability of thiazole derivatives to interact with amyloid-beta peptides and tau proteins, which are implicated in Alzheimer’s, is a significant area of research .

Antihypertensive Effects

Studies have indicated that thiazole derivatives can exhibit antihypertensive activity. This application is particularly interesting for the development of new medications that can manage high blood pressure with fewer side effects .

Antioxidant Properties

The antioxidant capacity of thiazole compounds is another area of interest. Antioxidants are crucial in combating oxidative stress, which is linked to various chronic diseases. Thiazole derivatives are being evaluated for their ability to scavenge free radicals and protect cells from damage .

Hepatoprotective Activities

Research into the hepatoprotective effects of thiazole derivatives is ongoing. These compounds may offer a therapeutic approach for liver diseases by protecting hepatic cells from toxins and reducing inflammation .

Each of these applications represents a unique field of study where 3-Chloro-6-thiazol-2-yl-pyridazine could potentially make a significant impact. Ongoing research in these areas continues to uncover new possibilities and applications for this compound and its derivatives. The rich and diverse biological activities associated with the thiazole ring make it a valuable scaffold in medicinal chemistry and drug discovery .

properties

IUPAC Name

2-(6-chloropyridazin-3-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3S/c8-6-2-1-5(10-11-6)7-9-3-4-12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFHAJGKRNSLLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C2=NC=CS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-thiazol-2-yl-pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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